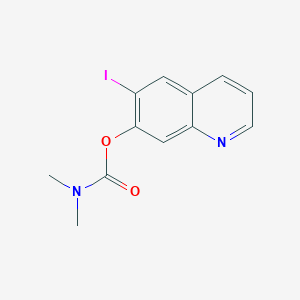

Carbamic acid, dimethyl-, 6-iodo-7-quinolinyl ester

Description

Carbamic acid, dimethyl-, 6-iodo-7-quinolinyl ester is a substituted carbamate derivative featuring a dimethyl carbamate group attached to a quinoline scaffold with an iodine substituent at the 6-position. This compound belongs to a class of acetylcholinesterase (AChE) inhibitors, as indicated by its structural similarity to other quinoline-based carbamates . The iodine atom and dimethyl carbamate group are critical to its bioactivity, influencing both binding affinity to AChE and metabolic stability.

Properties

CAS No. |

829666-48-0 |

|---|---|

Molecular Formula |

C12H11IN2O2 |

Molecular Weight |

342.13 g/mol |

IUPAC Name |

(6-iodoquinolin-7-yl) N,N-dimethylcarbamate |

InChI |

InChI=1S/C12H11IN2O2/c1-15(2)12(16)17-11-7-10-8(6-9(11)13)4-3-5-14-10/h3-7H,1-2H3 |

InChI Key |

KIOJHMVZICLYIU-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C(=O)OC1=C(C=C2C=CC=NC2=C1)I |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Iodoquinolin-7-yl dimethylcarbamate typically involves the iodination of quinoline derivatives followed by carbamate formation. Common synthetic routes include:

Carbamate Formation: The reaction of the iodinated quinoline with dimethylcarbamoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale iodination and carbamate formation processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also explored to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

6-Iodoquinolin-7-yl dimethylcarbamate undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The quinoline ring can undergo oxidation and reduction reactions, altering the electronic properties of the compound.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

Substitution Products: Various substituted quinoline derivatives.

Oxidation Products: Quinoline N-oxides.

Reduction Products: Reduced quinoline derivatives.

Scientific Research Applications

6-Iodoquinolin-7-yl dimethylcarbamate has diverse applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its therapeutic potential in drug development.

Mechanism of Action

The mechanism of action of 6-Iodoquinolin-7-yl dimethylcarbamate involves its interaction with specific molecular targets. It can inhibit certain enzymes or interact with DNA, affecting cellular processes. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological and chemical properties of carbamic acid, dimethyl-, 6-iodo-7-quinolinyl ester can be contextualized against structurally and functionally related carbamates:

Structural Analogues and Substituent Effects

- This contrasts with compounds like physostigmine, which lacks halogen substituents but retains high AChE affinity due to its tricyclic structure .

- Dimethyl Carbamate Group : Dimethyl carbamates exhibit greater stability than diethyl or diallyl derivatives, which are prone to hydrolysis and reduced activity . For example, methylphenyl-carbamic esters show moderate AChE inhibition, while diethylcarbamic esters are inactive .

Pharmacological Activity

- Acetylcholinesterase Inhibition: The compound’s quinoline core and dimethyl carbamate group align with structural requirements for potent AChE inhibition. In contrast, ethyl carbamate (urethane) lacks AChE activity and is carcinogenic due to metabolic activation into mutagenic epoxides .

- Miotic and Peripheral Activity: Similar to physostigmine, dimethylcarbamic esters of aromatic bases (e.g., 3-oxyphenyl-trimethylammonium methylsulfate) exhibit strong miotic and intestinal peristalsis-stimulating effects . However, the iodine substituent in the 6-iodo-7-quinolinyl ester may confer enhanced central nervous system penetration due to increased lipophilicity.

Toxicity and Metabolic Stability

- Dimethyl vs. Ethyl Carbamates: Unlike ethyl carbamate, which is classified as carcinogenic (EU Category 2) , dimethyl carbamates lack the metabolic pathway to form reactive vinyl intermediates, suggesting a safer profile.

- Quaternary Ammonium Salts : Quaternary derivatives of aromatic carbamates (e.g., 3-oxyphenyl-trimethylammonium methylsulfate) show higher activity than tertiary bases but may have reduced bioavailability due to poor membrane permeability .

Data Tables

Table 1: Structural and Functional Comparison of Selected Carbamates

Table 2: Metabolic and Physicochemical Properties

*Estimated based on structural analogs.

Research Findings and Implications

- Therapeutic Potential: The 6-iodo-7-quinolinyl ester’s potent AChE inhibition and stability position it as a candidate for central nervous system disorders, overcoming limitations of peripherally restricted analogs like physostigmine .

- Safety Advantage: Its dimethyl carbamate group avoids the carcinogenic risks associated with ethyl carbamate, aligning with safer metabolic profiles observed in homologues like carbamic acid butyl ester .

- Future Directions : Comparative studies on IC50 values, pharmacokinetics, and in vivo efficacy are needed to validate its superiority over existing carbamates.

Biological Activity

Carbamic acid, dimethyl-, 6-iodo-7-quinolinyl ester is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its properties, mechanisms of action, and biological activities, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

- Molecular Formula : CHI NO

- Molecular Weight : Approximately 328.14 g/mol

The structure includes a dimethyl carbamate group linked to a 6-iodo-7-quinolinyl moiety. The presence of the iodine atom is significant as it may enhance the compound's reactivity and biological activity compared to other carbamic acid derivatives lacking such substituents.

Carbamic acid derivatives, including this compound, are known to interact with various biological targets. Notably, they have been identified as potential inhibitors of histone deacetylases (HDACs), enzymes involved in the regulation of gene expression. The interaction with HDACs can lead to altered cellular processes that are crucial in the context of cancer therapy and other diseases.

The mechanism of action is likely mediated through:

- Hydrogen Bonding : Between the compound and target proteins.

- Hydrophobic Interactions : Facilitating binding affinity.

- Nucleophilic Substitution Reactions : Due to the presence of the iodo group, allowing for further chemical modifications.

Inhibition of Histone Deacetylases (HDACs)

Research indicates that this compound exhibits significant inhibitory activity against HDACs. This inhibition can result in:

- Altered Gene Expression : Leading to apoptosis in cancer cells.

- Potential Therapeutic Effects : In various malignancies where HDACs are implicated.

Data Table: Comparison with Related Compounds

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Carbamic acid, dimethyl-, 3-(dimethylamino)phenyl ester | Carbamate | Contains a dimethylamino group enhancing solubility |

| Carbamic acid, (3,4-dichlorophenyl)-2-butyl ethyl ester | Carbamate | Chlorine substituents increase lipophilicity |

| This compound | Carbamate | Iodine enhances biological activity |

Case Studies and Research Findings

-

Study on Quinoline Derivatives :

A study evaluated various quinoline derivatives for their biological activities. Among them, compounds similar in structure to this compound exhibited significant anti-cancer properties through HDAC inhibition . -

Antiamoebic Activity :

Research into quinoxaline derivatives indicated that structural modifications could enhance activity against E. histolytica. This suggests that similar modifications in carbamic acid derivatives could yield compounds with potent antiamoebic effects . -

Structure-Activity Relationship (SAR) :

Investigations into SAR have shown that the presence of bulky groups and halogens significantly affects the biological activity of carbamate esters. The unique iodine substitution in this compound may provide enhanced interaction with biological targets compared to other simpler structures .

Q & A

Basic Research Questions

Q. What are the key synthetic challenges in preparing carbamic acid, dimethyl-, 6-iodo-7-quinolinyl ester, and how can they be methodologically addressed?

- Synthesis Strategy : The compound’s iodinated quinoline core requires regioselective iodination at the 6-position, which may compete with undesired halogenation at adjacent positions. A stepwise approach involving protection of reactive sites (e.g., using tert-butyloxycarbonyl groups) followed by iodination with N-iodosuccinimide (NIS) under controlled conditions is recommended .

- Esterification : Dimethylcarbamoyl chloride (CAS 79-44-7) is a critical reagent for introducing the carbamate group. Reaction conditions (e.g., anhydrous solvents, base catalysis) must exclude moisture to avoid hydrolysis of the reactive carbamoyl chloride intermediate .

Q. How can researchers confirm the structural integrity and purity of this compound post-synthesis?

- Analytical Techniques :

- Chromatography : Use reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm) to resolve the target compound from byproducts. Reference standards from NIST Chemistry WebBook (e.g., ethyl phenylcarbamate, CAS 101-99-5) can aid in method validation .

- Spectroscopy : H and C NMR should confirm the quinoline backbone (aromatic protons at δ 7.5–8.5 ppm) and carbamate carbonyl (δ 155–160 ppm). IR spectroscopy can verify the C=O stretch (~1700 cm) .

Q. What are the stability considerations for this compound under laboratory storage conditions?

- Degradation Pathways : Hydrolysis of the carbamate group is a primary risk. Stability studies in solvents like DMSO or acetonitrile (stored at –20°C under inert gas) show <5% degradation over 6 months. Avoid aqueous buffers unless stabilized with antioxidants (e.g., BHT) .

Advanced Research Questions

Q. How can researchers resolve contradictory data on the compound’s reactivity in cross-coupling reactions?

- Case Study : Discrepancies in Suzuki-Miyaura coupling yields (reported 40–85%) may arise from competing dehalogenation of the 6-iodo group. Methodological adjustments:

- Use Pd(PPh) instead of Pd(OAc) to minimize oxidative side reactions.

- Optimize base (KCO vs. CsCO) to balance reaction rate and stability of the carbamate group .

- Data Validation : Compare reaction outcomes using GC-MS to track iodobenzene byproducts as indicators of dehalogenation .

Q. What mechanistic insights explain the compound’s inhibitory activity in enzymatic assays?

- Hypothesis Testing : The carbamate group acts as a reversible inhibitor by forming a covalent adduct with serine hydrolases. Kinetic studies (e.g., pre-steady-state fluorescence quenching) can quantify binding affinity () and residence time .

- Structural Modeling : Molecular docking (e.g., AutoDock Vina) using the quinoline scaffold as a hydrophobic anchor and the carbamate for H-bonding with catalytic triads .

Q. How does the 6-iodo substituent influence photophysical properties compared to non-halogenated analogs?

- Experimental Design :

- Compare UV-Vis spectra (in ethanol) of the iodinated compound vs. 6-H and 6-Br analogs. The heavy atom effect from iodine increases spin-orbit coupling, enhancing intersystem crossing (observed as redshifted absorption) .

- Fluorescence lifetime measurements (time-correlated single-photon counting) quantify quenching effects induced by the iodine atom .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.